Methyl acetate-D3
Overview
Description
Methyl acetate-D3, also known as deuterated methyl acetate, is a deuterium-labeled compound with the molecular formula C3H3D3O2. It is an isotopologue of methyl acetate, where three hydrogen atoms are replaced by deuterium atoms. This compound is commonly used in various scientific research applications due to its unique properties, including its use as a tracer in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl acetate-D3 can be synthesized through the esterification of deuterated methanol (CD3OH) with acetic acid. The reaction is typically catalyzed by strong acids such as sulfuric acid. The general reaction is as follows:
CD3OH+CH3COOH→CH3COOCD3+H2O
Industrial Production Methods: Industrial production of this compound involves the use of deuterated methanol and acetic acid in a controlled environment to ensure high purity and yield. The process may involve reactive distillation to separate the product from the reaction mixture efficiently.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of strong acids or bases, resulting in the formation of deuterated methanol and acetic acid.
CH3COOCD3+H2O→CH3COOH+CD3OH
Transesterification: This compound can participate in transesterification reactions with other alcohols, leading to the exchange of the ester group.
CH3COOCD3+R’OH→CH3COOR’+CD3OH
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products:
Hydrolysis: Deuterated methanol (CD3OH) and acetic acid.
Transesterification: New esters and deuterated methanol.
Scientific Research Applications
Methyl acetate-D3 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Tracing: Employed in metabolic studies to trace the pathways of chemical reactions in biological systems.
Pharmaceutical Research: Utilized in the development and testing of new drugs, particularly in understanding drug metabolism and pharmacokinetics.
Chemical Synthesis: Used as a reagent in organic synthesis to introduce deuterium into molecules, aiding in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of methyl acetate-D3 primarily involves its role as a deuterium-labeled compound. In NMR spectroscopy, the presence of deuterium atoms provides distinct signals that help in the identification and analysis of molecular structures. In metabolic studies, the deuterium label allows researchers to track the movement and transformation of the compound within biological systems, providing insights into metabolic pathways and reaction mechanisms.
Comparison with Similar Compounds
Methyl Acetate: The non-deuterated form of methyl acetate-D3, with the molecular formula C3H6O2.
Ethyl Acetate: An ester with the molecular formula C4H8O2, commonly used as a solvent in various applications.
Methyl Formate: An ester with the molecular formula C2H4O2, used as a solvent and in the production of formic acid.
Comparison: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and isotope tracing studies. Unlike its non-deuterated counterpart, this compound provides distinct NMR signals that facilitate the analysis of complex molecular structures. Additionally, the use of deuterium-labeled compounds like this compound in metabolic studies allows for precise tracking of chemical transformations, which is not possible with non-labeled compounds.
Properties
IUPAC Name |
methyl 2,2,2-trideuterioacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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